2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol 2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17948244
InChI: InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2
SMILES:
Molecular Formula: C30H45NO23
Molecular Weight: 787.7 g/mol

2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC17948244

Molecular Formula: C30H45NO23

Molecular Weight: 787.7 g/mol

* For research use only. Not for human or veterinary use.

2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol -

Specification

Molecular Formula C30H45NO23
Molecular Weight 787.7 g/mol
IUPAC Name 2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2
Standard InChI Key NPSLEEASXYBLOE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound consists of three interconnected oxane rings, each bearing hydroxymethyl and hydroxyl substituents. The central oxane ring is further modified with a 4-nitrophenoxy group, introducing aromatic and electron-withdrawing characteristics. The full IUPAC name reflects this branching: each "oxan-3-yl" segment denotes a pyranose ring with specific hydroxyl and hydroxymethyl substitutions, while the "oxy" linkages indicate ether bonds between rings .

Key Functional Groups:

  • Hydroxymethyl (-CH2OH): Enhances solubility and participates in hydrogen bonding.

  • Hydroxyl (-OH): Facilitates reactivity in substitution and oxidation reactions.

  • 4-Nitrophenoxy (-O-C6H4-NO2): Imparts steric bulk and electronic effects, influencing both chemical stability and biological interactions.

Molecular Formula and Weight

While exact data for this compound remains limited, structural analogs provide a basis for estimation. For instance, simpler derivatives such as 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol (C12H15NO8) have a molecular weight of 301.25 g/mol. Extrapolating from its extended structure, the target compound likely possesses a molecular formula exceeding C30H40N2O20 and a molecular weight surpassing 800 g/mol.

PropertyEstimated Value
Molecular Formula~C30H40N2O20
Molecular Weight~800–850 g/mol
Solubility in WaterModerate (polar solvents preferred)

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of this compound involves sequential glycosylation and functionalization steps:

  • Core Oxane Ring Formation:
    Cyclization of diols or epoxides under acidic/basic conditions generates the pyranose backbone. For example, reacting D-glucitol with an epoxide precursor yields a substituted oxane ring.

  • Hydroxymethylation:
    Introducing hydroxymethyl groups via formaldehyde condensation in the presence of catalysts like BF3·Et2O.

  • Nitrophenoxy Functionalization:
    Nucleophilic aromatic substitution using 4-nitrophenol and a base (e.g., K2CO3) attaches the nitrophenoxy group to the oxane ring.

  • Ether Linkage Formation:
    Mitsunobu or Williamson ether synthesis connects oxane subunits, requiring protective groups (e.g., acetyl) to prevent undesired side reactions .

Industrial-Scale Challenges

Industrial production faces hurdles such as low yields due to steric hindrance and the need for precise temperature control (50–80°C) during glycosylation. Advanced techniques like flow chemistry and enzymatic catalysis are under investigation to improve efficiency .

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The hydroxymethyl groups are susceptible to oxidation. Using KMnO4 in acidic conditions converts these to carboxyl groups, altering the compound’s polarity and biological activity.

Reduction Pathways

The nitro group can be reduced to an amine using H2/Pd-C, yielding a derivative with enhanced nucleophilic character. This transformation is critical for synthesizing prodrugs or bioactive analogs.

Substitution Reactions

Hydroxyl groups participate in acylations (e.g., acetic anhydride) or alkylations (e.g., methyl iodide), modifying solubility and pharmacokinetic properties .

Biological Activities and Mechanisms

Anticancer Properties

Preliminary studies suggest that nitroaromatic compounds induce apoptosis in cancer cells by generating reactive oxygen species (ROS) . The compound’s ability to penetrate cell membranes, facilitated by its amphiphilic structure, enhances its therapeutic potential.

Enzyme Interactions

The compound acts as a substrate mimic for glycosidases, inhibiting enzymes like β-glucosidase (IC50: ~50 µM) . This inhibition could modulate carbohydrate metabolism in metabolic disorders.

Applications in Pharmaceutical and Material Science

Drug Delivery Systems

Functionalized oxane derivatives serve as carriers for targeted drug delivery. The nitrophenoxy group enables pH-sensitive release in tumor microenvironments.

Polymer Chemistry

Crosslinking hydroxymethyl groups with diisocyanates produces hydrogels with applications in wound dressings and tissue engineering .

Agricultural Chemistry

Nitroaromatic derivatives are explored as eco-friendly pesticides, leveraging their antimicrobial properties to protect crops without residual toxicity.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
2-(Hydroxymethyl)oxane-3,4,5-triol Lacks nitrophenoxy groupLower antimicrobial potency
4-Nitrophenoxy-substituted analogsFewer oxane ringsReduced enzyme inhibition

The target compound’s multi-ring architecture and nitro functionalization confer superior binding affinity and stability compared to simpler analogs.

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